(4R)-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid
Overview
Description
(4R)-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is a chemical compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a nitrophenyl group attached to the thiazolidine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 4-nitrobenzaldehyde with cysteine or its derivatives under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently cyclizes to form the thiazolidine ring. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(4R)-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the thiazolidine ring.
Reduction: Amino derivatives of the thiazolidine ring.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
(4R)-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (4R)-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazolidine ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-4-carboxylic acid: Lacks the nitrophenyl group, resulting in different chemical properties.
2-(4-nitrophenyl)-1,3-thiazole: Contains a thiazole ring instead of a thiazolidine ring.
Uniqueness
(4R)-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the combination of the nitrophenyl group and the thiazolidine ring, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
IUPAC Name |
(4R)-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c13-10(14)8-5-17-9(11-8)6-1-3-7(4-2-6)12(15)16/h1-4,8-9,11H,5H2,(H,13,14)/t8-,9?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEHQPOUIXMETN-IENPIDJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(S1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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